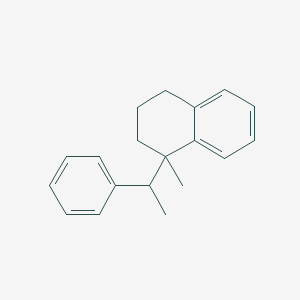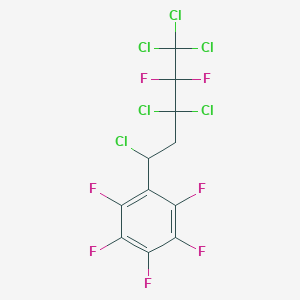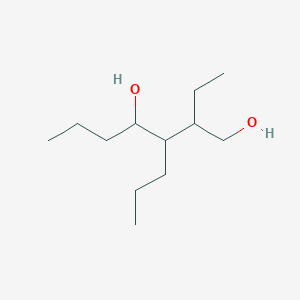
2-Ethyl-3-propylheptane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-propylheptane-1,4-diol is an organic compound characterized by its branched hydrocarbon chain and two hydroxyl groups. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-3-propylheptane-1,4-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . Another method involves the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes or catalytic hydrogenation techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3-propylheptane-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) or thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
2-Ethyl-3-propylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-propylheptane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-3-propylheptane: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Butanediol: A simpler diol with different physical and chemical properties.
2-Methyl-2,4-pentanediol: Another branched diol with distinct reactivity and applications.
Uniqueness
2-Ethyl-3-propylheptane-1,4-diol is unique due to its specific branched structure and the presence of two hydroxyl groups. This combination imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
111965-57-2 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2-ethyl-3-propylheptane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-4-7-11(10(6-3)9-13)12(14)8-5-2/h10-14H,4-9H2,1-3H3 |
Clé InChI |
TZBKPVRIPGZBBP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)CO)C(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

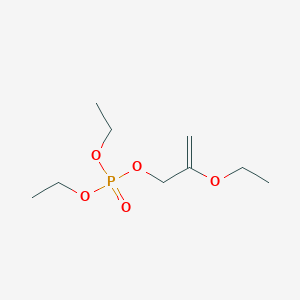
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
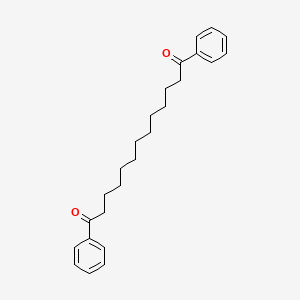
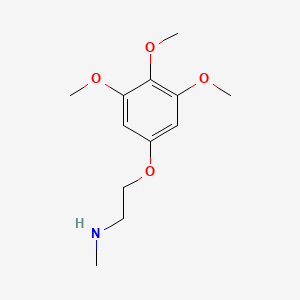
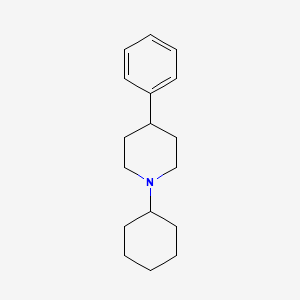

![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
